molecular formula C10H11FO3 B7837515 Ethyl 3-fluoro-2-methoxybenzoate

Ethyl 3-fluoro-2-methoxybenzoate

Cat. No.: B7837515
M. Wt: 198.19 g/mol
InChI Key: QSWABSZUZCPYEL-UHFFFAOYSA-N
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Description

Ethyl 3-fluoro-2-methoxybenzoate (CAS 1106304-72-6) is an aromatic ester with the molecular formula C10H11FO3 and an inferred molecular weight of 198.19 g/mol (calculated from structural analogs). This compound features a benzene ring substituted with a fluorine atom at position 3, a methoxy group (-OCH3) at position 2, and an ethyl ester (-COOCH2CH3) at position 1.

Properties

IUPAC Name

ethyl 3-fluoro-2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-3-14-10(12)7-5-4-6-8(11)9(7)13-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWABSZUZCPYEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Ethyl 3-fluoro-2-methoxybenzoate finds applications in various fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is used in biochemical studies to understand the effects of fluorinated compounds on biological systems.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 3-fluoro-2-methoxybenzoate exerts its effects depends on its specific application. In drug discovery, for example, the fluorine atom can enhance the binding affinity of the compound to its molecular target, often involving interactions with enzymes or receptors. The methoxy group can also influence the compound's solubility and metabolic stability.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key differences between Ethyl 3-fluoro-2-methoxybenzoate and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Features
This compound 1106304-72-6 C10H11FO3 ~198.19 3-F, 2-OCH3, 1-COOCH2CH3 Fluorine and methoxy enhance polarity
Ethyl 2-methoxybenzoate 7335-26-4 C10H12O3 180.20 2-OCH3, 1-COOCH2CH3 Lacks fluorine; simpler electronic profile
Ethyl 3-fluoro-2-methylbenzoate 114312-57-1 C10H11FO2 182.19 3-F, 2-CH3, 1-COOCH2CH3 Methyl vs. methoxy alters steric/electronic effects
Mthis compound 106428-04-0 C9H9FO3 184.16 3-F, 2-OCH3, 1-COOCH3 Methyl ester reduces lipophilicity
Ethyl 2-chloro-6-fluoro-3-methylbenzoate 1379295-48-3 C10H10ClFO2 216.64 2-Cl, 6-F, 3-CH3, 1-COOCH2CH3 Halogen diversity increases bioactivity

Functional Group and Reactivity Analysis

  • Fluorine vs. Hydrogen : The fluorine atom in this compound (vs. Ethyl 2-methoxybenzoate) increases electronegativity, polarizing the aromatic ring and directing electrophilic substitution reactions to specific positions. This enhances suitability for synthesizing fluorinated bioactive molecules .
  • Methoxy (-OCH3) vs. Methyl (-CH3) : The methoxy group is strongly electron-donating via resonance, while methyl is weakly donating via induction. This difference impacts reaction rates in nucleophilic acyl substitution or hydrolysis. For example, this compound may hydrolyze faster than its methyl-substituted analog (Ethyl 3-fluoro-2-methylbenzoate) under acidic conditions .
  • Ethyl vs. Methyl Esters : Ethyl esters generally exhibit higher lipophilicity and boiling points than methyl esters. Mthis compound (MW 184.16) is lighter and may have better solubility in polar solvents compared to its ethyl counterpart .

Biological Activity

Ethyl 3-fluoro-2-methoxybenzoate is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by its molecular formula C10H11FO3C_{10}H_{11}FO_3 and a molecular weight of approximately 200.19 g/mol. The compound features a methoxy group and a fluorine atom on the benzoate structure, which enhances its reactivity and potential applications in biological systems.

The synthesis of this compound typically involves the following steps:

  • Starting Material : The synthesis begins with the appropriate substituted benzoic acid.
  • Fluorination : A fluorination reaction is performed to introduce the fluorine atom at the 3-position.
  • Esterification : The resulting acid is then reacted with ethanol in the presence of an acid catalyst to form this compound.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Modification of Biological Molecules : The compound can modify proteins and nucleic acids, aiding in the study of their functions and interactions.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, although specific targets are still under investigation.

Antifungal Activity

Recent studies have shown that compounds similar to this compound exhibit antifungal properties. For instance, a related compound demonstrated good antifungal activity against several plant pathogens, including Sclerotinia sclerotiorum and Rhizoctonia solani, with inhibition rates exceeding 80% at concentrations around 50 µg/mL .

CompoundTarget PathogenInhibition Rate (%)
This compoundS. sclerotiorum>80
This compoundR. solani80.8

Case Studies

  • Antifungal Studies : A study evaluating various fluorinated benzoates found that those with electron-donating groups at specific positions on the benzene ring exhibited enhanced antifungal activity against phytopathogenic fungi . This suggests that this compound may be optimized for similar applications.
  • Enzymatic Inhibition : Research into related compounds indicates that modifications at the methoxy position can significantly alter inhibitory effects on enzymes such as topoisomerases, which are critical for DNA replication and transcription .

Future Directions

The biological activity of this compound warrants further investigation to elucidate its mechanisms and potential therapeutic applications. Future research should focus on:

  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and toxicity profiles.
  • Mechanistic Studies : Identifying specific molecular targets and pathways affected by the compound.
  • Structure-Activity Relationship (SAR) Analysis : Exploring modifications to enhance bioactivity and selectivity.

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